molecular formula C10H18N2O2 B7985455 [(R)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

[(R)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7985455
M. Wt: 198.26 g/mol
InChI Key: RCKDDMWNMDGCNU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a compound of interest in various fields of scientific research due to its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the formation of the pyrrolidine ring followed by the introduction of the cyclopropyl-methyl-amino group and the acetic acid moiety. One common method includes the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring. The cyclopropyl-methyl-amino group can be introduced through nucleophilic substitution reactions, while the acetic acid moiety is often added via esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl-methyl-amino group may interact with enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, while the acetic acid moiety may facilitate its solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • [®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-propionic acid
  • [®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-butyric acid
  • [®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-valeric acid

Uniqueness

[®-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl-methyl-amino group provides rigidity and stability, while the pyrrolidine ring enhances its reactivity and binding potential. The acetic acid moiety contributes to its solubility and versatility in various applications.

Properties

IUPAC Name

2-[(3R)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-11(8-2-3-8)9-4-5-12(6-9)7-10(13)14/h8-9H,2-7H2,1H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKDDMWNMDGCNU-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCN(C1)CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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